5'-Chloro-2'-fluoro-4'-methylacetophenone
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Overview
Description
5’-Chloro-2’-fluoro-4’-methylacetophenone is an organic compound with the molecular formula C9H8ClFO It is a derivative of acetophenone, characterized by the presence of chloro, fluoro, and methyl substituents on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-fluoro-4’-methylacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-2-fluoroacetophenone with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of 5’-Chloro-2’-fluoro-4’-methylacetophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 5’-Chloro-2’-fluoro-4’-methylacetophenone undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted acetophenones with different nucleophiles replacing the chloro or fluoro groups.
Oxidation Reactions: Products include carboxylic acids or aldehydes.
Reduction Reactions: Products include alcohols.
Scientific Research Applications
5’-Chloro-2’-fluoro-4’-methylacetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: Research is ongoing to explore its potential as a building block for the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5’-Chloro-2’-fluoro-4’-methylacetophenone involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents influence the compound’s reactivity and binding affinity to various enzymes and receptors. The carbonyl group can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
4’-Chloro-2’-fluoroacetophenone: Similar structure but lacks the methyl group.
4’-Methyl-2’-fluoroacetophenone: Similar structure but lacks the chloro group.
4’-Chloro-2’-methylacetophenone: Similar structure but lacks the fluoro group.
Uniqueness: 5’-Chloro-2’-fluoro-4’-methylacetophenone is unique due to the presence of all three substituents (chloro, fluoro, and methyl) on the aromatic ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(5-chloro-2-fluoro-4-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTGPQKQPNSQSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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